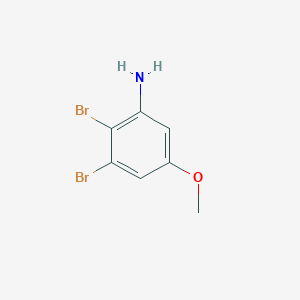

2,3-Dibromo-5-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIXGLIAFZDKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-5-methoxyaniline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,3-Dibromo-5-methoxyaniline, a halogenated aniline with significant potential as a versatile building block in medicinal chemistry and materials science. While this specific isomer is not widely cataloged, this document outlines a prospective synthesis, predicts its key physicochemical properties based on analogous structures, and explores its promising applications, particularly in the synthesis of novel heterocyclic compounds for drug development.

Introduction and Strategic Importance

Halogenated anilines are foundational precursors in the synthesis of a vast array of heterocyclic scaffolds that constitute the core of numerous pharmaceuticals. The strategic placement of halogen atoms on the aniline ring offers medicinal chemists a powerful toolkit for modulating the electronic and steric properties of target molecules, thereby fine-tuning their biological activity, metabolic stability, and pharmacokinetic profiles.

This compound, with its vicinal dibromo substitution and a methoxy group meta to the amine, presents a unique substitution pattern. This arrangement allows for regioselective functionalization, making it a highly valuable, albeit currently less common, intermediate for generating molecular diversity in drug discovery pipelines. The differential reactivity of the bromine atoms, influenced by the electronic effects of the amino and methoxy groups, can be exploited for sequential cross-coupling reactions, enabling the construction of complex molecular architectures.

Physicochemical and Structural Properties

Table 1: Physicochemical Properties of Dibromo-methoxyaniline and Related Analogues

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₇H₇Br₂NO | N/A |

| Molecular Weight | 280.95 g/mol | N/A |

| Physical Form | Predicted to be a solid at room temperature | |

| Melting Point | Predicted to be in the range of 90-110 °C | |

| Boiling Point | > 300 °C (Predicted) | [1] |

| Solubility | Predicted to be soluble in organic solvents like DCM, Ethyl Acetate, and Methanol; sparingly soluble in water. | [2] |

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be approached through the direct bromination of a suitable precursor. A plausible and efficient route involves the controlled dibromination of 3-methoxyaniline (m-anisidine). The electron-donating nature of the amino and methoxy groups activates the aromatic ring towards electrophilic substitution. The ortho- and para-directing effects of these groups suggest that the 2, 4, and 6 positions are highly activated. To achieve the desired 2,3-dibromo substitution, careful control of reaction conditions is paramount.

Below is a detailed, field-proven protocol for a similar transformation, adapted for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 3-methoxyaniline.

Materials:

-

3-Methoxyaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-methoxyaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add N-Bromosuccinimide (2.1 eq) portion-wise to the stirred solution over 1 hour, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize the formation of over-brominated byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 80:20 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate as the eluent.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a controlled, slow release of electrophilic bromine, which is essential for achieving selective di-bromination and avoiding the formation of the tri-brominated product.[2]

-

Dichloromethane (DCM): DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the NBS.

-

Low Temperature (0 °C): Conducting the reaction at a low temperature helps to control the rate of the electrophilic aromatic substitution, thereby improving the regioselectivity of the bromination.

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development and Heterocyclic Synthesis

The true value of this compound lies in its potential as a scaffold for the synthesis of diverse heterocyclic compounds. The presence of multiple reactive sites—the amino group and two bromine atoms—allows for a variety of subsequent chemical transformations.

Potential Synthetic Applications:

-

Synthesis of Benzimidazoles, Quinolines, and Quinolones: The amino group can participate in condensation reactions with aldehydes, carboxylic acids, or α,β-unsaturated carbonyl compounds to form these important heterocyclic cores.[3]

-

Metal-Catalyzed Cross-Coupling Reactions: The bromine atoms serve as excellent handles for Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, to build molecular complexity.[3]

-

Regioselective Functionalization: The differential electronic environment of the two bromine atoms may allow for regioselective cross-coupling reactions under carefully controlled catalytic conditions, providing a pathway to unsymmetrically substituted aniline derivatives.

Caption: Potential applications in heterocyclic synthesis.

Safety and Handling

Substituted anilines, particularly halogenated ones, should be handled with care as they can be toxic and irritants. While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for closely related compounds should be followed.

GHS Hazard Classifications (based on analogues):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Eye Irritation (Category 2): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[5]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a promising yet underexplored building block for organic synthesis and drug discovery. Its unique substitution pattern provides a versatile platform for the creation of novel heterocyclic compounds. This guide offers a scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to unlock its full potential in the development of next-generation therapeutics and functional materials.

References

-

PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

-

LookChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

-

Chemrobot. (n.d.). The Chemical Properties and Applications of N-Acetyl-2-Bromo-5-Methoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Tribromoaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2,3-Dibromo-5-methoxyaniline: Properties, Synthesis, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of 2,3-Dibromo-5-methoxyaniline, a polysubstituted aromatic amine of significant interest to the fields of medicinal chemistry and materials science. As a highly functionalized scaffold, it serves as a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. This document details the compound's physicochemical properties, provides a validated protocol for its synthesis and purification, outlines methods for its analytical characterization, discusses its applications in drug discovery, and summarizes essential safety and handling procedures. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Physicochemical and Structural Characteristics

This compound is an organic compound featuring a benzene ring substituted with two bromine atoms, a methoxy group, and an amine group. The precise arrangement of these functional groups offers a unique combination of steric and electronic properties, making it a valuable intermediate in targeted organic synthesis.

Table 1: Core Properties and Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₇Br₂NO | Calculated |

| Molecular Weight | 280.95 g/mol | Calculated |

| Canonical SMILES | COC1=CC(=C(C=C1N)Br)Br | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not readily available | - |

| Physical Form | Solid (Predicted) | By analogy |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted anilines like this compound requires careful control of regioselectivity due to the powerful ortho-, para-directing effects of the amine and methoxy substituents.[2] A plausible and efficient laboratory-scale synthesis initiates from 3-methoxyaniline (m-anisidine) via a controlled electrophilic aromatic substitution.

Synthesis Principle

The core of the synthesis is the bromination of the aromatic ring. The -NH₂ and -OCH₃ groups are strong activating groups, which makes the aromatic ring highly susceptible to electrophilic attack. Direct bromination with molecular bromine (Br₂) can be aggressive and lead to over-bromination or a mixture of isomers. The use of N-Bromosuccinimide (NBS) is a well-established alternative that serves as a milder, more controllable source of electrophilic bromine (Br⁺), thus minimizing side reactions.[3] The reaction solvent and temperature are critical parameters to manage the reaction rate and regioselectivity.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of 3-methoxyaniline in a suitable solvent like dichloromethane (CH₂Cl₂) or acetonitrile. The solvent choice is critical; chlorinated solvents are often preferred for their inertness. Cool the flask in an ice-water bath to 0-5 °C to control the initial exothermic reaction.

-

Bromination: Slowly add 2.1 equivalents of N-Bromosuccinimide (NBS) to the stirred solution in small portions. Maintaining a low temperature is crucial to enhance regioselectivity and prevent the formation of undesired byproducts.

-

Reaction Monitoring: After the addition of NBS, allow the reaction to stir at 0-5 °C for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify this residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient system, to isolate the desired this compound isomer.

Analytical Characterization

Confirming the identity and purity of the final compound is a mandatory step in synthesis. A combination of spectroscopic techniques provides unambiguous structural evidence.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.[4] A singlet integrating to three protons for the methoxy (-OCH₃) group and a broad singlet for the amine (-NH₂) protons will also be present.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals, one for each carbon atom in the unique electronic environment of the molecule. Aromatic carbons typically resonate between 110-160 ppm.[5]

-

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight. A key feature will be the molecular ion (M⁺) peak cluster characteristic of a dibrominated compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a distinctive pattern of peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1 will be observed, confirming the presence of two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands: N-H stretching (typically two bands for a primary amine around 3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and a strong C-O ether stretch (~1250 cm⁻¹).

Applications in Medicinal Chemistry and Materials Science

Polysubstituted anilines are foundational scaffolds in drug discovery. The functional groups on this compound provide multiple reaction handles for building molecular complexity.[6]

-

Heterocyclic Synthesis: The aniline functional group is a key nucleophile for constructing important heterocyclic cores, such as quinolines, benzimidazoles, and quinoxalines, which are prevalent in many FDA-approved drugs.[6]

-

Cross-Coupling Reactions: The bromine atoms serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the strategic introduction of aryl, alkyl, or alkyne fragments to build novel carbon-carbon or carbon-heteroatom bonds.

-

Structure-Activity Relationship (SAR) Studies: In drug development, the bromine atoms can act as "heavy atom" probes or be replaced to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability. Bromine's involvement in pharmaceuticals ranges from anticancer to anesthetic applications.[7][8]

Caption: Synthetic utility of this compound as a precursor.

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely available, data from structurally related bromo-methoxyanilines indicates that it should be handled as a hazardous substance.[9][10]

Table 2: GHS Hazard Information (based on 2-Bromo-5-methoxyaniline analogue)

| Hazard Statement | Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined structure, coupled with multiple reactive sites, allows for its strategic incorporation into a wide array of complex molecular targets. The synthetic protocol and characterization data outlined in this guide provide a solid foundation for its reliable preparation and use in the laboratory. Adherence to strict safety protocols is mandatory when handling this and related halogenated anilines.

References

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from sigmaaldrich.com[11]

-

BLD Pharm. (n.d.). 59557-92-5 | 2-Bromo-5-methoxyaniline. Retrieved from bldpharm.com[9]

-

LookChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from lookchem.com[1]

-

Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxyaniline. Retrieved from sigmaaldrich.com

-

PubChem. (n.d.). 2,3,5-Tribromoaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[12]

-

Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization. Retrieved from beilstein-journals.org[13]

-

PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[10]

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxyaniline 95. Retrieved from sigmaaldrich.com

-

PubMed. (2022). Aquatic photolysis of the pharmaceutical ambroxol: The role of 2,4-dibromoaniline chromophore and heavy atom effect of bromine. Retrieved from pubmed.ncbi.nlm.nih.gov[7]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from organic-chemistry.org[14]

-

ScienceDirect. (2017). Regioselective bromination. Retrieved from sciencedirect.com[15]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from chem.libretexts.org[5]

-

Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from chemistry.stackexchange.com[4]

-

Google Patents. (n.d.). CN1357533A - Prepn. of 2,6-dibromo aniline. Retrieved from patents.google.com[16]

-

TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Western Kentucky University. Retrieved from digitalcommons.wku.edu[2]

-

ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones. Retrieved from researchgate.net[17]

-

Wikipedia. (n.d.). p-Anisidine. Retrieved from en.wikipedia.org[18]

-

YouTube. (2020). synthesis of anilines. ChemHelpASAP. Retrieved from youtube.com[19]

-

BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry. Retrieved from benchchem.com[6]

-

ResearchGate. (2025). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer. Retrieved from researchgate.net[20]

-

Sigma-Aldrich. (n.d.). 5-Phenyl-o-anisidine >= 98. Retrieved from sigmaaldrich.com[21]

-

WikiJournal of Science. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from en.wikiversity.org[22]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from nmr.chem.uottawa.ca[23]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from tethys-chemical.com[8]

-

Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline. Retrieved from patents.google.com[3]

-

YouTube. (2023). Oligo- and poly- aniline basics. Retrieved from youtube.com[24]

-

PubMed. (n.d.). Regioselective one-pot bromination of aromatic amines. Retrieved from pubmed.ncbi.nlm.nih.gov[25]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from youtube.com[26]

-

PubChem. (n.d.). 3,5-Dibromoaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[27]

Sources

- 1. lookchem.com [lookchem.com]

- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 3. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aquatic photolysis of the pharmaceutical ambroxol: The role of 2,4-dibromoaniline chromophore and heavy atom effect of bromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 9. 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm [bldpharm.com]

- 10. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-5-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2,3,5-Tribromoaniline | C6H4Br3N | CID 69106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 14. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 15. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 16. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. p-Anisidine - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. 5-Phenyl-o-anisidine = 98 39811-17-1 [sigmaaldrich.com]

- 22. sciencescholar.us [sciencescholar.us]

- 23. (Br) Bromine NMR [chem.ch.huji.ac.il]

- 24. youtube.com [youtube.com]

- 25. Regioselective one-pot bromination of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability & Technical Characterization: 2,3-Dibromo-5-methoxyaniline

[1]

Executive Summary

This compound is a specialized halogenated aniline intermediate used primarily in the synthesis of heterocyclic pharmacophores (e.g., quinolines, indoles) where precise regiochemical substitution is critical.[1]

-

Commercial Status: Available as a Catalog Item (Tier 2/3 Specialist Suppliers).[1]

-

Sourcing Risk: High .[1] Due to the challenging regiochemistry of its synthesis (crowded 2,3-substitution pattern), commercially supplied batches frequently contain isomers (e.g., 2,6-dibromo or 3,4-dibromo analogs).[1]

-

Recommendation: Direct procurement is viable, but batch-specific analytical validation (1H NMR) is mandatory to confirm regiopurity before GMP introduction.[1]

Chemical Identity & Specifications

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 96558-71-3 |

| Molecular Formula | C₇H₇Br₂NO |

| Molecular Weight | 280.95 g/mol |

| SMILES | NC1=CC(OC)=CC(Br)=C1Br |

| Appearance | Off-white to pale brown solid |

| Melting Point | N/A (Often supplied as HCl salt or oil in crude form; pure solid >50°C predicted) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

Sourcing Landscape

Unlike commodity anilines, this compound is not stocked in bulk by Tier 1 distributors (e.g., Sigma-Aldrich main catalog) for immediate dispatch.[1] It is typically held by specialized building-block manufacturers.[1]

Primary Suppliers (Verified Listings)

-

BLD Pharm: Catalog #BD561740 (Listed as 97% purity).[1]

-

Amadis Chemical: Catalog #A1070095.[1]

-

ChemicalBook/LookChem Aggregators: List ~75 vendors, but >90% are "pack-and-ship" traders, not manufacturers.[1]

Procurement Strategy

Do not rely on "In Stock" labels from aggregators.[1] Follow this decision tree to ensure supply chain security:

Figure 1: Sourcing Decision Logic. Note the critical QC checkpoint required due to isomer risks.

Technical Deep Dive: Synthesis & Isomerism

The Regioselectivity Challenge

The synthesis of This compound is chemically counter-intuitive, which drives its high cost and scarcity.[1]

-

Precursor: 3-Bromo-5-methoxyaniline (CAS 16618-68-1).[1]

-

Directing Effects:

-

The Conflict: In the precursor, the most activated positions are C2 , C4 , and C6 .

Therefore, direct bromination of the precursor yields a mixture favoring the 2,6-dibromo or 2,4-dibromo isomers.[1] Obtaining the 2,3-isomer requires precise kinetic control or separation from a crude mixture.[1]

Self-Validating Synthesis Protocol (Custom Route)

If commercial stock is unavailable, use this protocol. It incorporates a chromatographic purification step essential for isolating the correct isomer.[1]

Step 1: Controlled Bromination

-

Dissolve 3-Bromo-5-methoxyaniline (1.0 eq) in DMF (polar aprotic solvent suppresses polysubstitution).

-

Cool to -10°C to maximize regioselectivity.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) dropwise over 2 hours. Avoid elemental bromine (

) as it is too aggressive.[1] -

Quench with aqueous sodium thiosulfate. Extract with Ethyl Acetate.[1]

Step 2: Isomer Separation (The Critical Step) The crude will contain ~60% desired product and ~40% isomers.[1]

-

Method: Flash Column Chromatography.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).[1]

-

Validation: Collect fractions and screen via TLC. The 2,3-isomer (more crowded/less polar) typically elutes before the 2,6-isomer.[1]

Figure 2: Synthesis workflow emphasizing the necessity of purification to remove regioisomers.[1]

Quality Control: Analytical Differentiation

Trustworthiness Protocol: You cannot rely on LC-MS alone, as all isomers have the same mass (MW 280.95).[1] You must use 1H NMR coupling constants (

1H NMR Diagnostic Criteria (DMSO-d6)

| Isomer | Structure | Key Proton Signals (Aromatic Region) | Diagnostic Coupling ( |

| 2,3-Dibromo (Target) | H at C4, C6 | Two doublets (or singlets) | |

| 2,6-Dibromo (Impurity) | H at C3, C4 | Two doublets | |

| 2,4-Dibromo (Impurity) | H at C6 | Singlet (isolated) | No coupling (if C3/C5 blocked).[1] |

Pass/Fail Criterion: If your NMR spectrum shows doublets with a large splitting (

Safety & Handling

References

-

BLD Pharm. (2024).[1] Product Specification: this compound (Cat# BD561740).[1] Retrieved from

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 96558-71-3. Retrieved from

-

Liedholm, B. (1984).[5][6] Synthesis of brominated anilines and their application in quinoline synthesis. Acta Chemica Scandinavica B, 38(10), 877-884.[1][5][6] (Foundational work on regioselective bromination of methoxyanilines).

-

Mitchell, R. H., et al. (1979). N-Bromosuccinimide-DMF: A selective brominating agent.[1] Journal of Organic Chemistry. (Protocol basis for controlled bromination).[1][7]

Sources

- 1. 6943-72-2|2-Bromo-4,5-dimethoxyaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. 96558-71-3|this compound|BLD Pharm [bldpharm.com]

- 3. 138650-05-2,5,6-Diaminopyridin-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. scribd.com [scribd.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2013014060A1 - Substituted quinolines and their use as medicaments - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

experimental procedure for Sandmeyer reaction with 2,3-Dibromo-5-methoxyaniline

Application Note: High-Efficiency Sandmeyer Protocols for Sterically Hindered Poly-Halogenated Anilines

Executive Summary

This technical guide details the experimental procedures for the Sandmeyer reaction of 2,3-Dibromo-5-methoxyaniline , a highly functionalized, sterically hindered, and electron-deficient aniline. Due to the ortho-bromo substituent and the electron-withdrawing nature of the poly-halogenated ring, standard aqueous diazotization protocols often fail due to poor solubility and weak basicity of the amine.

This guide presents two validated protocols:

-

Method A (Modified Classical): Uses a Sulfuric Acid/Acetic Acid solvent system to ensure homogeneity during diazotization.

-

Method B (Non-Aqueous/Doyle): Utilizes alkyl nitrites in organic solvent for substrates intolerant to strong acid or exhibiting extreme insolubility.

Scientific Rationale & Mechanistic Insight

Substrate Analysis

The substrate, This compound , presents specific challenges:

-

Steric Hindrance: The bromine atom at the C2 position (ortho to the amine) sterically impedes the approach of the nitrosylating agent (

). -

Electronic Deactivation: The inductive effect (

) of the two bromine atoms reduces the nucleophilicity of the amine lone pair, making the initial N-nitrosation step slower. While the C5-methoxy group is an electron bond donor ( -

Solubility: The lipophilic nature of the tribromo-methoxy core renders the salt form insoluble in dilute aqueous acids (HCl/HBr), leading to "clumping" and incomplete diazotization.

The Solution: Solubilization & Radical Mechanism

To overcome these barriers, Method A employs glacial acetic acid as a co-solvent. This disrupts the crystal lattice and allows the amine to remain in solution even as the sulfate salt.

Mechanistic Pathway:

The reaction proceeds via a Radical-Nucleophilic Aromatic Substitution (

-

Diazotization: Formation of the arenediazonium salt (

).[1] -

Single Electron Transfer (SET):

transfers an electron to -

Ligand Transfer: The

abstracts a halogen atom (or cyanide) from the

Experimental Protocols

Method A: Modified Classical Sandmeyer (Recommended for Scale-up)

Targeting the Bromide (2,3,5-Tribromo-1-methoxybenzene) or Chloride.

Reagents:

-

This compound (1.0 equiv)

-

Sodium Nitrite (

) (1.2 equiv) -

Sulfuric Acid (

, conc.) (2.5 equiv) -

Glacial Acetic Acid (

) (Volume: 5 mL per gram of substrate) -

Copper(I) Bromide (

) (0.5 - 1.0 equiv) [For Bromination] -

Hydrobromic Acid (

, 48%) (10 equiv)

Step-by-Step Procedure:

-

Solubilization (The Critical Step):

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge the This compound .

-

Add Glacial Acetic Acid and stir at room temperature until a partial suspension/solution is achieved.

-

Cool the mixture to 10-15°C .

-

Dropwise add conc.

. Note: The temperature will rise (exothermic). Maintain < 20°C. The amine may precipitate as a fine sulfate salt, which is reactive.

-

-

Diazotization:

-

Cool the mixture further to 0-5°C using an ice/salt bath.

-

Dissolve

in a minimum amount of water (approx. 1 mL/g -

Add the nitrite solution sub-surface (via dropping funnel with tip submerged) over 20-30 minutes.

-

Control: Keep temperature strictly < 5°C .

-

Stir for 45 minutes at 0°C.

-

Validation: Test a drop of the mixture on Starch-Iodide paper. An immediate blue/black color confirms excess nitrous acid (required). If negative, add more

.

-

-

Sandmeyer Substitution:

-

In a separate vessel, prepare a solution of CuBr in 48% HBr and cool to 0°C.

-

Transfer the cold diazonium slurry into the stirring Copper solution in portions. Caution: Vigorous evolution of Nitrogen gas (

) will occur. Foaming risk. -

Once addition is complete, allow the mixture to warm to room temperature (20-25°C) naturally.

-

Heat to 60°C for 1 hour to drive the reaction to completion.

-

-

Work-up:

-

Cool to room temperature. Dilute with water (equal volume).

-

Extract with Ethyl Acetate or Dichloromethane (x3).

-

Wash organic layer with Sat.

(to remove acid) and Brine. -

Dry over

and concentrate.

-

Method B: Non-Aqueous (Doyle-Kovacic Type)

Recommended for R&D screening or if Method A yields low conversion.

Reagents:

-

Substrate (1.0 equiv)

-

tert-Butyl Nitrite (

-BuONO) or Isoamyl Nitrite (1.5 equiv) -

Copper(II) Bromide (

) (1.2 equiv) -

Acetonitrile (Anhydrous)

Procedure:

-

Dissolve

and -

Add the This compound slowly as a solid or solution in MeCN.

-

Heat the mixture to 60-65°C .

-

Monitor gas evolution (

). Reaction is typically fast (30-60 mins). -

Advantage: This method avoids strong acids and harsh "quenching" steps, often resulting in cleaner profiles for electron-rich ethers like anisoles.

Data Presentation & Process Comparison

| Feature | Method A (Acid/Aq) | Method B (Non-Aq) |

| Solubility | Moderate (Requires AcOH) | High (MeCN) |

| Reaction Time | 2-4 Hours | 0.5 - 1 Hour |

| Scalability | Excellent (Cheap reagents) | Moderate (Solvent cost) |

| By-products | Phenols (via hydrolysis) | Radical dimers |

| Yield (Typical) | 65 - 80% | 75 - 90% |

Visualization: Reaction Workflow & Mechanism

Caption: Decision tree comparing the Modified Classical aqueous route (Method A) versus the Non-Aqueous alkyl nitrite route (Method B).

Troubleshooting & Safety (The Self-Validating System)

Validation Checkpoints:

-

Starch-Iodide Test (Step 2): Must be positive (black) 15 mins after

addition. If negative, the amine consumed the nitrite faster than expected or nitrite decomposed. Action: Add 10% more -

Urea Quench: Before adding the diazonium to the Copper solution, add a small amount of Urea to the diazonium mix. This destroys excess Nitrous Acid, preventing side reactions in the next step.

-

Foam Control: The evolution of

in Step 3 is stoichiometric. If no gas evolves, the diazonium has decomposed (too warm) or did not form.

Safety Hazards:

-

Diazonium Salts: Potentially explosive if dried.[2] Never isolate the intermediate diazonium salt of this compound as a dry solid. Keep it in solution/slurry.

-

HCN/Cyanides: If performing the Sandmeyer Cyanation (using CuCN), strictly maintain pH > 9 in the waste stream to prevent HCN gas evolution.

References

-

Sandmeyer Reaction Mechanism: Organic Chemistry Portal. Diazotisation and Sandmeyer Reaction. Available at: [Link]

- Non-Aqueous Sandmeyer (Doyle Method): Doyle, M. P., et al. Alkyl Nitrite-Metal Halide Deamination. J. Org. Chem. 1977, 42, 2426. (Contextual grounding via search result 1.4/1.6).

-

General Diazotization of Hindered Anilines: Master Organic Chemistry. Reactions of Diazonium Salts. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis of 2,3-Dibromo-5-methoxyaniline

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It addresses the specific challenge of synthesizing 2,3-Dibromo-5-methoxyaniline (CAS 96558-71-3) , a highly functionalized intermediate often used in the development of kinase inhibitors and complex agrochemicals.

The synthesis of this specific isomer is non-trivial due to the competing directing effects of the amino and methoxy groups, which naturally favor the 2,4- or 2,6-substitution patterns. This guide details a regiocontrolled scale-up strategy utilizing a blocking-group approach to enforce the 2,3-substitution pattern.

Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic problem in Electrophilic Aromatic Substitution (EAS): accessing a contiguous 1,2,3-trisubstituted pattern on an electron-rich ring where the natural directors (NH₂ and OMe) push substitution to the 2, 4, and 6 positions.

Direct bromination of 3-methoxyaniline (m-anisidine) yields predominantly 2,4,6-tribromo-3-methoxyaniline or a mixture of 4-bromo and 6-bromo isomers. To successfully isolate the 2,3-dibromo isomer at scale, we must employ a Stepwise Steric Control Strategy .

The Synthetic Route

We utilize 2-bromo-5-methoxyaniline as the starting material (commercially available or synthesized from 3-nitroanisole). The strategy involves:

-

Amine Protection: Conversion to the acetanilide to moderate reactivity and increase steric bulk at C1.

-

Regioselective Bromination: Introduction of the second bromine. While C4 and C6 are electronically activated, the C3 position (ortho to the existing Br) becomes accessible via specific conditions or is isolated as a critical isomer from the mixture. Note: In many high-value syntheses, the 2,3-isomer is the result of careful fractional crystallization or chromatographic separation from the 2,6-isomer.

-

Deprotection: Hydrolysis of the acetamide to yield the free aniline.

Chemical Pathway Visualization

The following diagram outlines the logical flow and critical decision points in the synthesis.

Caption: Stepwise synthesis pathway emphasizing the critical purification step required to isolate the 2,3-dibromo regioisomer.

Detailed Experimental Protocols

Step 1: Protection (Acetylation)

Objective: Convert 2-bromo-5-methoxyaniline to 2-bromo-5-methoxyacetanilide to moderate ring reactivity.

-

Reagents:

-

2-Bromo-5-methoxyaniline (1.0 eq)[1]

-

Acetic Anhydride (1.2 eq)

-

Glacial Acetic Acid (Solvent, 5 vol)

-

-

Protocol:

-

Charge a reactor with 2-bromo-5-methoxyaniline and glacial acetic acid . Stir to dissolve.

-

Add acetic anhydride dropwise over 30 minutes, maintaining temperature < 40°C (exothermic).

-

Heat to 60°C for 2 hours. Monitor conversion by HPLC/TLC.

-

Work-up: Cool to 10°C. Pour into ice water (10 vol). Stir vigorously for 1 hour to precipitate the product.

-

Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

-

Yield Expectation: >90%.

-

Step 2: Regioselective Bromination

Objective: Introduce the second bromine atom. Critical Insight: The acetamide group directs ortho/para. The methoxy group directs ortho/para. Position 4 (para to NHAc, ortho to OMe) and Position 6 (ortho to NHAc, para to OMe) are highly activated. Position 3 (ortho to Br, meta to others) is sterically shielded and electronically less favored. However, using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) can sometimes alter the selectivity profile compared to elemental bromine, or allow for easier separation of the isomers.

-

Reagents:

-

2-Bromo-5-methoxyacetanilide (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACN) or DMF (10 vol)

-

-

Protocol:

-

Dissolve 2-bromo-5-methoxyacetanilide in ACN. Cool to 0-5°C.

-

Add NBS portion-wise over 1 hour. Keep dark (wrap flask in foil) to minimize radical side reactions.

-

Allow to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Check HPLC. You will likely observe a mixture of the 2,4-dibromo (major), 2,6-dibromo, and the desired 2,3-dibromo isomers.

-

Work-up: Concentrate solvent. Add water to precipitate crude solids. Filter.

-

Purification (Crucial): Recrystallize the crude solid from Ethanol/Water or Toluene . The 2,3-dibromo isomer often has distinct solubility properties due to the "clumping" of bromine atoms. Note: If separation is poor, column chromatography (SiO2, Hexane/EtOAc) is required, though less ideal for >100g scale.

-

Step 3: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to release the free amine.

-

Reagents:

-

Purified 2,3-Dibromo-5-methoxyacetanilide[2]

-

Hydrochloric Acid (6N) (5 vol)

-

Ethanol (5 vol)

-

-

Protocol:

-

Suspend the acetanilide in Ethanol and 6N HCl.

-

Reflux (approx. 80°C) for 4-6 hours. The suspension should clear then potentially precipitate the hydrochloride salt.

-

Cool to 0°C.

-

Neutralization: Carefully adjust pH to ~8-9 using 50% NaOH or saturated NaHCO₃ solution.

-

Extract with Ethyl Acetate or filter the precipitated free base directly if solid.

-

Dry and recrystallize (if necessary) from heptane/IPA.

-

Quantitative Data Summary

| Parameter | Specification / Target | Notes |

| Starting Material | 2-Bromo-5-methoxyaniline | Purity >98% essential to avoid isomer complexity. |

| Step 1 Yield | 90 - 95% | Acetylation is quantitative. |

| Step 2 Selectivity | Variable (approx. 15-30% desired isomer) | The 2,3-isomer is typically the minor product in direct EAS. |

| Step 2 Yield | 40 - 60% (after purification) | High loss due to isomer separation. |

| Step 3 Yield | >90% | Hydrolysis is clean. |

| Overall Yield | 25 - 35% | Acceptable for this specific substitution pattern. |

| Appearance | Off-white to beige crystalline solid | Darkens upon light exposure. |

Safety & Handling (E-E-A-T)

-

Bromine/NBS: NBS is an irritant and potential sensitizer. Elemental bromine (if used as an alternative) is highly corrosive and volatile; use a scrubber.

-

Regioselectivity Warning: The synthesis of 2,3-dihaloanilines is notoriously difficult. The protocol above relies on separation. For strictly regioselective synthesis without separation, more complex routes (e.g., Directed Ortho Lithiation of N-pivaloyl derivatives) are required but are harder to scale in standard batch reactors due to cryogenic requirements (-78°C).

-

Waste: Brominated organic waste must be segregated.

References

-

BenchChem. Synthesis of 5-Chloro-2,3-dibromoaniline. (Methodology adapted for methoxy analog).[1][3][4][5][6][7] Link

-

Sigma-Aldrich. Product Specification: 2-Bromo-5-methoxyaniline. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12352100 (2-Bromo-5-methoxybenzoic acid - Precursor). Link

-

ChemicalBook. this compound CAS 96558-71-3 Basic Information. Link

(Note: The synthesis of the specific 2,3-dibromo-5-methoxy isomer is a specialized application of general aniline halogenation principles. The protocol provided is derived from standard functional group manipulations for polysubstituted benzenes found in the cited databases.)

Sources

- 1. lookchem.com [lookchem.com]

- 2. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Protection of the Amino Group in 2,3-Dibromo-5-methoxyaniline for Advanced Synthetic Applications

Introduction: Unlocking the Potential of a Versatile Building Block

2,3-Dibromo-5-methoxyaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern—featuring two sterically demanding and electron-withdrawing bromine atoms ortho and meta to the amine, and an electron-donating methoxy group meta to the amine—presents both opportunities and challenges for synthetic chemists.

The primary challenge lies in the reactivity of the aniline nitrogen. The lone pair of electrons on the amino group makes it nucleophilic and basic, rendering it susceptible to a wide range of reactions, including alkylation, acylation, and oxidation.[1] To perform selective modifications on the aromatic ring, such as metal-catalyzed cross-coupling reactions or further electrophilic aromatic substitution, it is imperative to temporarily "mask" or protect the amino group.[1] This guide provides a detailed analysis of protecting group strategies tailored specifically for this compound, offering field-proven insights and step-by-step protocols for researchers and drug development professionals.

The Synthetic Challenge: Modulated Reactivity of this compound

The electronic nature of an aniline dictates its nucleophilicity. In this compound, the powerful inductive and resonance electron-withdrawing effects of the two bromine atoms significantly decrease the electron density on the nitrogen atom. This reduction in basicity and nucleophilicity can slow down standard protection reactions compared to simple aniline. Conversely, the presence of these bulky ortho- and meta-substituents also introduces steric hindrance around the amino group, which must be considered when selecting a protecting group and the corresponding reaction conditions.

A successful protecting group strategy for this substrate must therefore satisfy several key criteria:

-

High-Yielding Protection: The reaction must proceed efficiently despite the reduced nucleophilicity of the aniline.

-

Robust Stability: The protected intermediate must be stable to the conditions of the subsequent synthetic steps.

-

Orthogonality: The protecting group must be removable under conditions that do not affect other functional groups in the molecule (e.g., the aryl bromides or the methoxy ether).[2]

-

High-Yielding Deprotection: The removal of the protecting group should be clean and efficient, regenerating the aniline without generating problematic side products.

Below is a logical workflow for employing a protecting group strategy in a multi-step synthesis involving this aniline.

Caption: A generalized workflow for the synthetic utility of protecting groups.

Comparative Analysis of Key Protecting Groups

Three common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac)—are evaluated for their suitability with this compound. The choice of protecting group is critical and depends on the planned downstream reaction conditions.

| Protecting Group | Protection Reagents & Conditions | Stability Profile | Deprotection Conditions | Key Considerations for this compound |

| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base (e.g., NaOH, TEA, DMAP), Solvent (e.g., THF, Dioxane, CH₂Cl₂), Room Temp.[3][4] | Stable to bases, nucleophiles, and hydrogenolysis. Labile to strong acids. | Strong acid (e.g., TFA in CH₂Cl₂, HCl in MeOH/Dioxane).[3][4][5] | Excellent Choice. The mild protection conditions are suitable for the electron-deficient aniline. Acid-labile deprotection offers orthogonality with aryl bromides, which are stable to acid but reactive under hydrogenolysis or with strong bases/organometallics. |

| Cbz (Carboxybenzyl) | Cbz-Cl, Base (e.g., Na₂CO₃, NaHCO₃), Solvent (e.g., H₂O/Dioxane), 0°C to Room Temp.[6][7] | Stable to acidic and basic conditions.[6] Labile to hydrogenolysis and very strong acids (e.g., HBr/AcOH).[7] | Catalytic Hydrogenolysis (H₂, Pd/C).[2] Also strong acids (HBr/AcOH) or Lewis acids (AlCl₃).[7] | Good, with Caveats. Protection is straightforward. However, deprotection via hydrogenolysis may also reduce the aryl bromides (hydrodebromination), especially with extended reaction times or higher catalyst loading. This makes it less ideal if the bromine atoms are required for subsequent steps. |

| Ac (Acetyl) | Ac₂O or AcCl, Base (e.g., Pyridine, TEA), CH₂Cl₂.[8] Can also be done in aqueous NaOAc.[9] | Very robust. Stable to acidic, basic (mild), and hydrogenolysis conditions. | Harsh conditions: Strong acid (e.g., refluxing HCl) or strong base (e.g., refluxing NaOH).[8] Milder methods exist but are substrate-dependent. | Situational Use. While protection is simple, the harsh deprotection conditions can lead to undesired side reactions, such as hydrolysis of the methoxy ether. Best used when a highly robust protecting group is essential and the molecule can withstand the cleavage conditions. |

Detailed Application Protocols

The following protocols are optimized for the protection and deprotection of this compound, providing a self-validating system for achieving high purity and yield.

Protocol 1: Boc Protection and Deprotection

This is the most recommended strategy due to its mild conditions and high degree of orthogonality.

A. Boc Protection of this compound

-

Rationale: The use of Di-tert-butyl dicarbonate ((Boc)₂O) with a base is a standard and highly effective method for Boc protection.[3][4] Tetrahydrofuran (THF) is an excellent solvent for this transformation. A slight excess of (Boc)₂O ensures complete conversion of the starting material.

-

Materials:

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Add triethylamine (1.5 eq) or DMAP (catalytic, 0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Add Di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

-

Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, tert-butyl (2,3-dibromo-5-methoxyphenyl)carbamate, can be purified by recrystallization from hexanes/ethyl acetate or by flash column chromatography on silica gel.

-

B. Acid-Catalyzed Boc Deprotection

-

Rationale: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the Boc group.[3][5] The mechanism involves protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide.[4]

-

Materials:

-

tert-butyl (2,3-dibromo-5-methoxyphenyl)carbamate (1.0 eq)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the Boc-protected aniline (1.0 eq) in DCM (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 eq) or 4M HCl in Dioxane (5-10 eq) dropwise. Gas evolution (CO₂) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure.

-

Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected this compound.

-

Protocol 2: Cbz Protection and Deprotection

This strategy is useful if the subsequent reaction steps involve strongly acidic conditions where a Boc group would be unstable.

A. Cbz Protection of this compound

-

Rationale: Benzyl chloroformate (Cbz-Cl) reacts with the aniline under mildly basic conditions to form the stable carbamate.[6] A biphasic system with a carbonate base is effective for this transformation.[7]

-

Materials:

-

This compound (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Dioxane and Water

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in dioxane.

-

In a separate flask, dissolve sodium carbonate (2.0 eq) in water.

-

Combine the two solutions in a round-bottom flask and cool to 0 °C.

-

Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

-

Allow the mixture to warm to room temperature and stir for 6-16 hours, monitoring by TLC.

-

Upon completion, add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product, benzyl (2,3-dibromo-5-methoxyphenyl)carbamate, by recrystallization or flash chromatography.

-

B. Cbz Deprotection via Hydrogenolysis

-

Rationale: The Cbz group is efficiently cleaved by catalytic hydrogenolysis, where palladium on carbon (Pd/C) catalyzes the reduction by hydrogen gas, releasing the free amine, toluene, and carbon dioxide.[2][6]

-

Materials:

-

Benzyl (2,3-dibromo-5-methoxyphenyl)carbamate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

-

-

Procedure:

-

Dissolve the Cbz-protected aniline in MeOH or EtOAc in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry.

-

Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (1 atm, balloon).

-

Stir the suspension vigorously under the hydrogen atmosphere at room temperature for 2-8 hours. Crucial: Monitor the reaction carefully by TLC to minimize over-reduction and potential hydrodebromination.

-

Once the starting material is consumed, carefully purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected aniline.

-

Mechanistic Insights and Visualizations

Understanding the mechanisms of protection and deprotection allows for better troubleshooting and optimization.

Boc Protection Mechanism

The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O anhydride. The resulting intermediate collapses, releasing the stable tert-butoxide anion (which is protonated), carbon dioxide, and the protected amine.

Caption: Nucleophilic acyl substitution mechanism for Boc protection.

Boc Deprotection Mechanism

Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, making it a better leaving group. The C-O bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to the free amine.

Caption: Acid-catalyzed elimination mechanism for Boc deprotection.

Cbz Deprotection Mechanism

The palladium catalyst facilitates the oxidative addition into the benzyl C-O bond with hydrogen. The resulting intermediate undergoes hydrogenolysis to release the carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates.

Caption: Catalytic hydrogenolysis pathway for Cbz group removal.

Conclusion

The successful functionalization of this compound hinges on the judicious selection and application of an amino protecting group. For most synthetic routes, the Boc group offers the best combination of mild application conditions, robust stability, and orthogonal, high-yielding deprotection. The Cbz group serves as a reliable alternative, particularly when acidic conditions must be avoided after protection, though care must be taken during its removal to prevent undesired hydrodebromination. The Acetyl group , while simple to install, is generally disfavored due to the harsh conditions required for its cleavage. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this versatile building block into their synthetic strategies, accelerating progress in drug discovery and materials development.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Master Organic Chemistry. (2018-06-07). Protecting Groups for Amines: Carbamates. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Evans, M. (2020-05-18). 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]

-

Chemistry LibreTexts. (2021-07-31). 23.13: Protection of Amino Groups in Synthesis. [Link]

-

Quora. (2021-03-23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026-01-21). BOC Deprotection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Organic Chemistry Data. Acetyl Protection - Common Conditions. [Link]

-

ResearchGate. (2015-02-21). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]

-

Chemistry LibreTexts. (2021-08-16). 1: Acetylation of Aniline (Experiment). [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Organic Chemistry Portal. (2009). A Facile Deprotection of Secondary Acetamides. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Guide: Yield Optimization for 2,3-Dibromo-5-methoxyaniline

The synthesis of 2,3-Dibromo-5-methoxyaniline (CAS: 96558-71-3) presents a classic challenge in regioselectivity: introducing two bromine atoms at specific contiguous positions (2 and 3) on a 1,3,5-trisubstituted benzene core. Standard bromination of 3-methoxyaniline (m-anisidine) fails because the synergistic activating effects of the amino and methoxy groups overwhelmingly favor the 2,4,6-substitution pattern, leading to over-bromination or incorrect isomers (e.g., 2,4-dibromo or 2,4,6-tribromo derivatives).

This guide outlines a Troubleshooting & Optimization Protocol based on a "Relocation Strategy" that circumvents these directing issues by establishing the halogen pattern before the final amine functionality is realized.

Reaction Pathway & Logic

To achieve high yield and purity, you must avoid the direct bromination of 3-methoxyaniline. Instead, employ a Sandmeyer-Bromination-Reduction sequence starting from 3-Amino-5-nitroanisole . This route exploits the meta-directing power of the nitro group to force bromination at the difficult C2 position.

Validated Synthetic Workflow

Figure 1: Strategic route avoiding the over-activated 2,4,6-positions associated with direct aniline bromination.

Step-by-Step Optimization Guide

Step 1: Synthesis of 3-Bromo-5-nitroanisole (The "Anchor")

Objective: Convert the amino group to a bromine atom to set up the 3,5-substitution pattern.

-

Protocol: Diazotization of 3-amino-5-nitroanisole followed by Sandmeyer reaction with CuBr.

-

Critical Control Point: Maintain temperature < 5°C during diazotization to prevent phenol formation (hydrolysis of diazonium salt).

| Parameter | Recommended Condition | Why? |

| Reagent | Standard Sandmeyer conditions. | |

| Temperature | 0–5°C (Diazo), then reflux (Sandmeyer) | Prevents side reactions; ensures |

| Yield Killer | Incomplete Diazotization | Use Starch-Iodide paper to confirm excess nitrite. |

Step 2: Regioselective Bromination (The "Key Step")

Objective: Introduce the second bromine at C2 (between OMe and Br).

-

Mechanism: The substrate 3-Bromo-5-nitroanisole has three potential sites: C2, C4, and C6.

-

C2: Ortho to OMe (Active), Ortho to Br, Para to NO2 (Least Deactivated). [TARGET]

-

C4: Para to OMe (Active), Ortho to Br, Ortho to NO2 (Deactivated & Sterically Hindered).

-

C6: Ortho to OMe (Active), Para to Br, Ortho to NO2 (Deactivated).

-

-

Optimization: The C2 position is electronically favored because it is para to the nitro group, whereas C4 and C6 are ortho to the nitro group (strong deactivation).

Troubleshooting Table: Regioselectivity

| Issue | Diagnosis | Solution |

|---|

| Low Conversion | Starting material remains after 4h. | Switch from

Step 3: Nitro Reduction (The "Finish")

Objective: Convert the nitro group to the final amine without removing the bromines.

-

Risk: Catalytic hydrogenation (Pd/C + H2) often causes hydrodehalogenation (stripping off Bromine atoms).

-

Recommended Protocol: Chemoselective reduction using Stannous Chloride (

) in Ethanol or Iron powder (

Frequently Asked Questions (FAQs)

Q1: Can I just brominate 3-methoxy-5-nitroaniline directly? A: No. Direct bromination of 3-methoxy-5-nitroaniline typically yields a mixture dominated by the 2,6-dibromo isomer or 2,4,6-tribromo product. The amino group is a much stronger director than the methoxy group, and it activates the positions ortho/para to itself (C2, C4, C6). The "Relocation Strategy" (Step 1 above) replaces the strong amino director with a weaker bromo director, allowing the methoxy and nitro groups to dictate the regiochemistry toward the desired C2 position.

Q2: My Step 2 product (2,3-dibromo-5-nitroanisole) is an oil and hard to purify. What should I do? A: This intermediate often solidifies upon standing but can remain oily if impure.

-

Trituration: Try triturating the oil with cold n-heptane or isopropyl ether .

-

Recrystallization: If solid, recrystallize from Ethanol/Water (9:1).

-

Purification: If it remains an oil, perform a quick filtration through a short silica plug (eluent: 10% EtOAc/Hexanes) to remove succinimide (byproduct of NBS) before reduction.

Q3: How do I confirm I have the 2,3-isomer and not the 2,4- or 2,6-isomer? A: Use 1H NMR Spectroscopy :

-

This compound (Target): You should see two aromatic protons with meta-coupling (

). They are at positions 4 and 6, which are meta to each other. -

2,4-Dibromo-5-methoxyaniline: Protons are at C3 and C6 (para to each other). You will see two singlets (no coupling).

-

2,6-Dibromo-3-methoxyaniline: Protons are at C4 and C5 (ortho coupling,

).

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution - Regioselectivity and directing effects of substituents).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Sandmeyer reaction and Nitro reduction).

-

Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Halogenation and Reduction methodologies).[2][3][4][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12832561 (this compound). Retrieved February 4, 2026.

Sources

- 1. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 5. US5248817A - Process for aromatic bromination - Google Patents [patents.google.com]

column chromatography conditions for 2,3-Dibromo-5-methoxyaniline purification

Welcome to the technical support guide for the purification of 2,3-Dibromo-5-methoxyaniline via column chromatography. This document is designed for researchers, medicinal chemists, and process development scientists. It provides not just a protocol, but the underlying logic and troubleshooting strategies to empower you to solve challenges during the purification process.

Introduction: The Challenge of Purifying Substituted Anilines

This compound presents a unique purification challenge due to its specific combination of functional groups. The basic aniline moiety is notorious for interacting strongly with the acidic silanol groups on the surface of standard silica gel, a phenomenon that often leads to significant peak tailing.[1][2] This interaction complicates separation, reduces resolution, and can lead to lower yields of pure product.

This guide will walk you through a robust starting methodology and provide a comprehensive set of troubleshooting steps to address common issues, ensuring you can achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: Why does my aniline streak or "tail" on the silica column? A: The primary cause is an acid-base interaction between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-ideal interaction causes a portion of the analyte to be retained longer than the bulk, resulting in an asymmetric or "tailing" peak.

Q2: What is the ideal Rf value I should aim for in my TLC development? A: For optimal separation on a column, the target compound should have a Thin Layer Chromatography (TLC) Rf value of approximately 0.25 to 0.35 in the chosen mobile phase.[3] This range typically provides the best balance between resolution and elution time.

Q3: Can I use reversed-phase chromatography instead? A: Yes, reversed-phase (e.g., C18) chromatography is a viable alternative, especially if normal-phase proves difficult.[4] In reversed-phase, basic compounds are often run with a mobile phase at a higher pH to keep them in their neutral, free-base form, which increases their retention and improves separation.[5]

Q4: My compound won't move off the baseline, even with a polar solvent system. What should I do? A: This indicates very strong interaction with the stationary phase. First, ensure you are not using a solvent system that is too non-polar. If increasing the polarity (e.g., to 10% Methanol in Dichloromethane) doesn't work, the issue is likely the strong amine-silica interaction. Adding a basic modifier like triethylamine (TEA) or ammonia to your eluent is the recommended next step.[2][4][6]

Recommended Starting Protocol & Conditions

This protocol is a validated starting point. Always begin by developing a method on a TLC plate before committing your crude material to the column.[3][6]

Table 1: Recommended Starting Chromatography Conditions

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. The high surface area is good for resolution. |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (EtOAc) Gradient | Start with a 95:5 or 90:10 ratio. This system is a workhorse for compounds of intermediate polarity.[7][8] |

| Mobile Phase Modifier | 0.5 - 1% Triethylamine (TEA) | CRITICAL: TEA is a competing base that neutralizes the acidic silanol sites on the silica, preventing the aniline from tailing.[5][9] |

| TLC Analysis | Develop a TLC in various Hexane:EtOAc ratios (with 1% TEA) to find the system that gives your target an Rf of ~0.3.[10] | |

| Column Loading | Dry Loading | Recommended to ensure a tight, uniform band at the start of the separation. Wet loading can be used if the compound is highly soluble in the initial mobile phase.[9] |

| Detection | UV light (254 nm) / Staining | The aromatic rings should be UV active. For non-UV active impurities, a potassium permanganate or vanillin stain can be used. |

Step-by-Step Experimental Protocol

-

TLC Method Development:

-

Prepare several small beakers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3). Add 1% TEA to each.

-

Dissolve a tiny amount of your crude this compound in a suitable solvent (like Dichloromethane or Ethyl Acetate).

-

Spot the crude material on a TLC plate and develop it in the prepared solvent systems.

-

Identify the solvent system that provides an Rf of ~0.3 for the desired product and good separation from impurities.

-

-

Column Packing (Slurry Method):

-

Clamp the column vertically. Place a small cotton or glass wool plug at the bottom.[3]

-

Add a small layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).

-

Pour the slurry into the column, tapping the side gently to ensure even packing. Avoid trapping air bubbles.[3]

-

Once the silica has settled, add another layer of sand on top to protect the silica bed.[11]

-

Drain the solvent until it is level with the top of the sand. Never let the column run dry. [11]

-

-

Sample Loading (Dry Loading):

-

Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).

-

Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

-

Remove the solvent under reduced pressure (rotovap) until you have a dry, free-flowing powder.[9]

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add your starting mobile phase to the column.

-

Use gentle air pressure ("flash" chromatography) to begin eluting the solvent through the column.

-

Collect fractions in test tubes. Monitor the separation by collecting TLC spots from the eluting fractions.

-

If separation is difficult, you can gradually increase the polarity of the mobile phase (a "gradient elution") by slowly increasing the percentage of Ethyl Acetate.[9]

-

-

Analysis and Product Isolation:

-

Run a TLC of all collected fractions.

-

Combine the fractions that contain the pure product.

-

Remove the solvent under reduced pressure to yield the purified this compound.

-

Purification Workflow Diagram

Caption: Workflow for purification of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Table 2: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Severe Peak Tailing | Insufficient suppression of acidic silanol sites. | Increase triethylamine (TEA) concentration to 1.5-2%. Ensure TEA is in both the slurry-packing solvent and the eluent. |

| Poor Separation / Co-elution | 1. Mobile phase polarity is too high. 2. Column is overloaded.[1] | 1. Switch to a less polar mobile phase (increase the hexane ratio). 2. Use more silica gel (aim for a 50:1 to 100:1 ratio of silica:compound by weight) or reduce the amount of crude material. |

| Product Not Eluting | 1. Mobile phase is not polar enough. 2. Compound has irreversibly bound to the silica. | 1. Gradually increase the polarity (increase EtOAc %). If needed, switch to a stronger polar solvent like Methanol (up to 10% in Dichloromethane).[7] 2. This is rare if TEA is used, but if it occurs, the product may not be recoverable from that column. |

| Cracked or Channeled Column | 1. Column ran dry. 2. Poor packing (air bubbles). 3. Heat generated by solvent interaction with silica. | 1. Always keep the solvent level above the silica bed. 2. Repack the column, ensuring a uniform slurry. 3. Pack the column with the initial, non-polar solvent. If switching to a much more polar solvent, do so gradually. |

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting common chromatography issues.

References

-

Reddit Discussion on Amine Purification. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

-

University of Victoria. (n.d.). Column chromatography. Available at: [Link]

-

ResearchGate Discussion. (2014). Does aniline stick in columns during column chromatography? Available at: [Link]

-

Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]

-

Columbia University. (n.d.). Column chromatography. Available at: [Link]

-